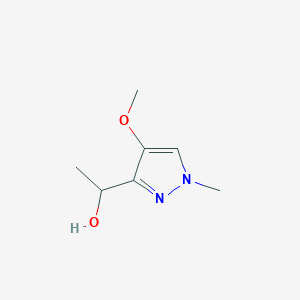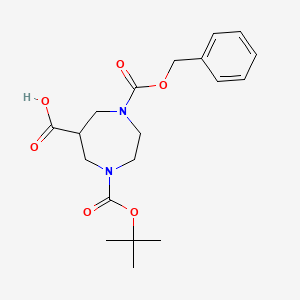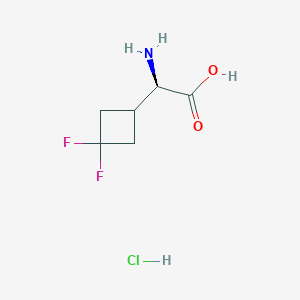![molecular formula C12H16ClN5O2 B6300688 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride CAS No. 2227205-98-1](/img/structure/B6300688.png)
4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine” is a chemical compound with the molecular formula C12H15N5O2 . It is typically in-stock and has a molecular weight of 261.27 .
Chemical Reactions Analysis
The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate . The activity of transaminase is reflected by the color change of the chromogenic reaction .科学的研究の応用
4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride hydrochloride has been studied for its potential applications in a variety of scientific research fields. In biochemistry, it has been used as a substrate for the enzyme alkaline phosphatase, which is involved in DNA replication and other cellular processes. In pharmacology, this compound hydrochloride has been used to study the effects of different drugs on the human body. It has also been studied for its potential use in materials science, as it has been shown to have strong binding properties and can be used to create strong polymeric materials.
作用機序
The exact mechanism of action of 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride hydrochloride is not yet fully understood. However, it is believed to interact with various enzymes, receptors, and other molecules in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to interact with the enzyme alkaline phosphatase, which is involved in DNA replication and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound hydrochloride are still being studied. However, it has been shown to interact with various enzymes, receptors, and other molecules in the body, resulting in a variety of effects. For example, it has been shown to affect the activity of alkaline phosphatase, which is involved in DNA replication and other cellular processes. Additionally, this compound hydrochloride has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for experiments. Additionally, it has strong binding properties and can be used to create strong polymeric materials. However, it is important to note that this compound hydrochloride is a relatively new compound, and its effects on the body are still being studied. Therefore, it is important to use caution when using this compound in experiments.
将来の方向性
Given the potential applications of 4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride hydrochloride in a variety of scientific research fields, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound hydrochloride, as well as its potential therapeutic uses. Additionally, research could be conducted to explore the potential applications of this compound hydrochloride in materials science, as it has strong binding properties and could be used to create strong polymeric materials. Finally, research could be conducted to explore the potential interactions of this compound hydrochloride with other enzymes, receptors, and molecules in the body, as this could lead to new therapeutic uses for the compound.
合成法
4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 4-nitrophenyl-1H-1,2,3-triazole with butan-1-amine in the presence of an acid catalyst, such as hydrochloric acid. The reaction results in the formation of this compound hydrochloride and the by-product of water.
特性
IUPAC Name |
4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19;/h3-5,8-9H,1-2,6-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXXXCCENDDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)


![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)


![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)